molecular formula C8H5ClF2O2 B1445894 3,4-Difluoro-2-methoxybenzoyl chloride CAS No. 1706461-08-6

3,4-Difluoro-2-methoxybenzoyl chloride

Cat. No.: B1445894
CAS No.: 1706461-08-6
M. Wt: 206.57 g/mol
InChI Key: UQMSHMKTDDLRIW-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxybenzoyl chloride is a specialized benzoyl chloride derivative designed for research and development applications. Its structure, featuring methoxy and fluoro substituents on the benzoyl ring, makes it a valuable building block in synthetic organic chemistry, particularly for the preparation of novel active compounds. The primary application of this reagent is as a key synthetic intermediate in the pharmaceutical industry. It is commonly used to introduce the 3,4-difluoro-2-methoxybenzoyl moiety into target molecules through nucleophilic acyl substitution reactions, most notably in the synthesis of amides and esters. The specific stereoelectronic properties of the difluoro-methoxy pattern are significant for modulating the biological activity, bioavailability, and metabolic stability of potential drug candidates . The market for related benzoyl chloride intermediates is experiencing steady growth, driven by demand from the pharmaceutical and specialty chemicals sectors . This reagent is strictly intended for research purposes and is designated "For Research Use Only." It is not for diagnostic or therapeutic use in humans. Researchers should note that this compound is a reactive acid chloride and must be handled with care. It is moisture-sensitive and typically requires cold-chain storage and transport to maintain stability and purity . As with compounds of this nature, appropriate safety precautions must be observed. It is classified with GHS hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .

Properties

IUPAC Name

3,4-difluoro-2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-7-4(8(9)12)2-3-5(10)6(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMSHMKTDDLRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Preparation Using Thionyl Chloride

  • Reagents: 3,4-Difluoro-2-methoxybenzoic acid, thionyl chloride, catalytic N,N-dimethylformamide (DMF) (optional).
  • Conditions: Reflux temperature (~70–80°C), inert atmosphere (nitrogen or argon) to prevent moisture ingress.
  • Procedure: The acid is suspended or dissolved in an inert solvent or neat thionyl chloride. Thionyl chloride is added dropwise or in excess, and the mixture is refluxed until gas evolution ceases, indicating reaction completion. DMF can be added catalytically to activate the reaction by forming a Vilsmeier intermediate, accelerating the chlorination.
  • Work-Up: Excess thionyl chloride and volatile byproducts are removed under reduced pressure. The crude benzoyl chloride is purified by vacuum distillation or recrystallization if solid.

This method is widely reported for its simplicity and efficiency, yielding high-purity 3,4-difluoro-2-methoxybenzoyl chloride suitable for further synthetic applications.

Industrial-Scale Preparation and Optimization

Industrial production often mirrors the laboratory approach but incorporates process optimizations to improve yield, purity, and environmental safety:

  • Continuous Flow Reactors: These allow precise control of reaction parameters (temperature, reagent feed rates) and efficient removal of gaseous byproducts, enhancing safety and scalability.
  • Purification: Advanced purification techniques such as fractional distillation under reduced pressure and recrystallization are employed to achieve high purity.
  • Solvent Use: In some cases, inert solvents like ethylene dichloride or chlorinated hydrocarbons are used to moderate reaction exotherms and facilitate handling.

Comparative Analysis of Preparation Methods

Method Reagents Used Conditions Yield (%) Purity (%) Advantages Disadvantages
Thionyl chloride reflux (lab) SOCl₂, 3,4-difluoro-2-methoxybenzoic acid, DMF (cat.) Reflux (~70–80°C), inert atmosphere >90 >98 Simple, high yield, well-established Requires careful handling of SOCl₂
Industrial continuous flow SOCl₂, inert solvents Controlled temperature, continuous feed >95 >99 Scalable, safer, efficient gas removal Requires specialized equipment
Alternative chlorinating agents Phosphorus pentachloride, oxalyl chloride (less common) Mild heating, inert atmosphere Variable Variable May offer selectivity Less common, potentially hazardous

Research Findings and Notes on Reaction Parameters

  • Catalyst Role: DMF catalysis significantly enhances the reaction rate by forming reactive intermediates, reducing reaction time and improving yield.
  • Temperature Control: Maintaining reflux temperature is critical; excessive heating can lead to decomposition or side reactions.
  • Moisture Sensitivity: Benzoyl chlorides are moisture-sensitive; strict exclusion of water is necessary to prevent hydrolysis back to the acid.
  • Byproduct Management: SO₂ and HCl gases require appropriate scrubbing or neutralization systems in industrial setups to minimize environmental impact.

Related Preparation Methods for Analogous Compounds

While direct literature on this compound is limited, closely related compounds such as 2,4,5-trifluoro-3-methoxybenzoyl chloride have been prepared through multi-step synthetic routes involving:

  • Fluorination of chlorinated phthalic anhydrides,
  • Hydrolysis and decarboxylation steps,
  • Methylation of hydroxybenzoic acids,
  • Final chlorination with thionyl chloride and DMF catalysis.

These methods emphasize the importance of stepwise functional group transformations and offer insights for optimizing the synthesis of difluoro-substituted benzoyl chlorides.

Summary Table of Key Preparation Data

Step/Parameter Description/Value
Starting Material 3,4-Difluoro-2-methoxybenzoic acid
Chlorinating Agent Thionyl chloride (SOCl₂)
Catalyst N,N-Dimethylformamide (DMF), catalytic amounts
Reaction Temperature Reflux (~70–80°C)
Reaction Time 1–3 hours (depending on scale and conditions)
Yield Typically >90%
Purity (GC or HPLC) >98%
Solvent (optional) Ethylene dichloride, dichloromethane, or neat
Work-up Removal of volatiles under vacuum, distillation
Safety Considerations Handle SOCl₂ with care; control gas emissions

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-difluoro-2-methoxybenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols under mild to moderate conditions.

    Hydrolysis: Water or aqueous base (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    3,4-Difluoro-2-methoxybenzoic Acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

3,4-Difluoro-2-methoxybenzoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is crucial in its applications in organic synthesis and drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on functional groups, substituent positions, and applications:

Compound Name Functional Group Substituents Key Applications Reactivity Notes
3,4-Difluoro-2-methoxybenzoyl chloride Benzoyl chloride 3,4-diF, 2-OCH₃ Pharma/agrochemical synthesis High reactivity due to Cl; steric hindrance from OCH₃
3,4-Difluorobenzoyl chloride Benzoyl chloride 3,4-diF Polymer and dye intermediates Faster nucleophilic substitution (no OCH₃ hindrance)
3,6-Difluoro-2-methoxybenzenesulfonyl chloride Sulfonyl chloride 3,6-diF, 2-OCH₃ Sulfonamide synthesis (e.g., pesticides) Reacts with amines to form sulfonamides
5-Methylisoxazole-4-carbonyl chloride Carbonyl chloride Isoxazole ring, methyl Herbicide synthesis (e.g., compounds 3a–f) Heterocyclic ring enhances bioactivity

Key Research Findings

  • Biological Activity : Fluorine substitution correlates with prolonged intracellular retention of metabolites (e.g., dFdCTP vs. ara-CTP), a principle relevant to designing fluorinated agrochemicals .

Biological Activity

3,4-Difluoro-2-methoxybenzoyl chloride is an organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine and methoxy groups, influences its reactivity and biological activity. This article delves into the compound's biological activities, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H7ClF2O2
  • Molecular Weight : Approximately 220.60 g/mol
  • Physical State : Colorless to pale yellow liquid

The compound features a benzoyl chloride moiety with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 2 position. This arrangement enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Binding : It has the potential to bind to various receptors, initiating signaling cascades that result in physiological responses. The presence of fluorine enhances lipophilicity and binding affinity .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. Studies have shown significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause arrest in the G2-M phase of the cell cycle .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi; disrupts cell membranes
AnticancerInduces apoptosis; arrests cell cycle in G2-M phase
Enzyme InhibitionInhibits cytochrome P450 enzymes; alters drug metabolism

Cytotoxicity Study

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the Sulforhodamine B (SRB) assay. Results indicated significant growth inhibition in treated cells compared to controls, suggesting its potential as an anticancer agent.

Antimicrobial Efficacy

Another investigation assessed the compound's antimicrobial activity against clinical isolates of bacteria. The results showed that it inhibited growth at micromolar concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 3,4-difluoro-2-methoxybenzoyl chloride, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves chlorination of the corresponding benzoic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Substituent positions (e.g., fluorine at 3,4 and methoxy at 2) affect reaction efficiency due to electronic and steric factors. For instance, electron-withdrawing fluorine groups enhance the electrophilicity of the carbonyl carbon, facilitating chlorination, while the methoxy group may require protection to avoid side reactions. Reaction conditions (temperature, solvent polarity) should be optimized to balance reactivity and stability, as seen in analogous acyl chloride syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and integration ratios.
  • IR Spectroscopy : A strong absorbance near 1770–1800 cm1^{-1} confirms the carbonyl chloride group.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (calculated for C₈H₅ClF₂O₂: 220.58 g/mol).
    Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What storage conditions are critical to prevent degradation of this acyl chloride?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in moisture-free conditions. Use desiccants and glassware dried at 120°C. Degradation via hydrolysis can be monitored by FT-IR for carbonyl chloride loss. Stability studies on similar fluorinated benzoyl chlorides suggest a shelf life of ≤6 months under optimal conditions .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : Fluorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, the methoxy group at the 2-position donates electron density via resonance, creating a competing electronic environment. Reactivity can be quantified using Hammett σ constants: σmeta_{meta} (F) = +0.34, σpara_{para} (OCH₃) = −0.27. Kinetic studies under controlled conditions (e.g., reaction with amines in anhydrous THF) are recommended to isolate substituent effects .

Q. What computational approaches are used to predict regioselectivity in reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and Fukui indices to identify reactive sites. For example, the carbonyl carbon exhibits higher electrophilicity compared to other positions, validated by NBO (Natural Bond Orbital) analysis. Computational results should be cross-checked with experimental spectral data (e.g., 13C^{13}\text{C} NMR chemical shifts) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Perform systematic Design of Experiments (DoE) to isolate variables:
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (toluene).
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts applications.
  • Temperature Gradients : Optimize between 0°C and reflux conditions.
    Analyze by HPLC or GC-MS to quantify side products. Contradictions often arise from unaccounted moisture or trace impurities, as noted in studies on analogous fluorinated benzoyl chlorides .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-2-methoxybenzoyl chloride
Reactant of Route 2
3,4-Difluoro-2-methoxybenzoyl chloride

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